molecular formula C19H16F3NO5 B2361366 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol CAS No. 903206-10-0

2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol

Cat. No.: B2361366
CAS No.: 903206-10-0
M. Wt: 395.334
InChI Key: LWQYCJIALXBRJX-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at position 4 with a 3,4-dimethoxyphenyl group, at position 3 with a trifluoromethyl (-CF₃) group, and at position 5 with a 5-methoxyphenol moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy groups contribute to solubility in polar solvents. The compound’s molecular formula is C₁₉H₁₅F₃N₂O₄, with a molecular weight of 416.33 g/mol (calculated from ) .

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO5/c1-25-11-5-6-12(13(24)9-11)17-16(18(23-28-17)19(20,21)22)10-4-7-14(26-2)15(8-10)27-3/h4-9,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQYCJIALXBRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=NO2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction. The starting materials often include 3,4-dimethoxybenzaldehyde and trifluoromethyl ketone, which undergo a series of reactions including condensation, cyclization, and functional group modifications to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol exhibit significant anticancer properties. For instance, a derivative of this compound was evaluated for its antitumor activity against various human cancer cell lines. The results showed that it inhibited cell proliferation with an IC50 value of approximately 15 μM, demonstrating its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. In vitro assays revealed that it possesses considerable efficacy against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes .

Photonic Materials

Due to its unique structural characteristics, the compound can be utilized in the development of photonic materials. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Studies have shown that incorporating such compounds into polymer matrices enhances the optical properties of the materials .

Sensor Development

The compound's sensitivity to environmental changes positions it as a candidate for sensor technology. Research indicates that it can be used in the fabrication of chemical sensors capable of detecting specific analytes at low concentrations. The sensor's response time and selectivity were significantly improved when this compound was integrated into the sensor matrix .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentIC50 ~ 15 μM against human cancer cells
AntimicrobialBacterial inhibitionEffective against both Gram-positive and Gram-negative bacteria
Materials SciencePhotonic materialsEnhanced optical properties in OLEDs
Sensor TechnologyChemical sensorsImproved response time and selectivity

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute assessed the anticancer efficacy of derivatives related to this compound. The study involved screening a panel of 60 human tumor cell lines using a single-dose assay protocol. The results indicated significant growth inhibition across multiple cell lines, suggesting a promising avenue for developing new anticancer therapies .

Case Study 2: Sensor Development

Research published in a materials science journal explored the use of this compound in developing a novel chemical sensor for detecting volatile organic compounds (VOCs). The sensor demonstrated high sensitivity and rapid response times, making it suitable for environmental monitoring applications .

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group and oxazole ring are key structural features that influence its binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Oxazole Cores
  • 2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol (): This analog replaces the trifluoromethyl group with a methyl (-CH₃) group. The absence of the electron-withdrawing -CF₃ reduces lipophilicity (predicted logP: ~2.8 vs. ~3.5 for the target compound) and may decrease metabolic resistance. Methyl substitution also lowers molecular weight (388.38 g/mol). The compound’s biological activity is unspecified, but the reduced electronegativity could alter binding interactions in biological targets .
  • 2-[4-(4-Chlorophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol (): Replacing the 3,4-dimethoxyphenyl group with a 4-chlorophenyl group introduces a halogen. The chloro group increases hydrophobicity (logP ~3.8) and may enhance membrane permeability compared to methoxy substituents.
Pyrazole-Based Analogs
  • 2-[4-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxy-phenol (): The pyrazole core (vs. oxazole) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and aromaticity. Molecular weight remains similar (415.33 g/mol), but the pyrazole’s basicity could affect pharmacokinetics. No direct activity data are provided, but pyrazole derivatives are noted for antimicrobial and antitumor properties in .
  • The hydrazide group may confer chelation properties or modulate enzyme inhibition (e.g., in antimicrobial applications).
Triazole and Other Heterocyclic Derivatives
  • 5-[(E)-[[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino]methyl]-2-methoxyphenol (): The triazole ring, with three nitrogen atoms, offers distinct electronic properties and metabolic stability. The thiol (-SH) group increases acidity (pKa ~8–10), enabling disulfide bond formation or metal chelation. Molecular weight is 385.31 g/mol, lower than the target compound, but the thiol may limit stability under oxidative conditions .
  • 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one (): This triazolone derivative lacks the trifluoromethyl group but includes a methoxyphenethyl chain. The ketone group enhances polarity (logP ~2.5) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure R₁ (Position 3/4) R₂ (Position 5) Molecular Weight (g/mol) Predicted logP
Target Compound 1,2-Oxazole -CF₃ 5-Methoxyphenol 416.33 ~3.5
2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol 1,2-Oxazole -CH₃ 5-Methoxyphenol 388.38 ~2.8
2-[4-(4-Chlorophenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol 1,2-Oxazole -CF₃, 4-Cl-phenyl 5-Methoxyphenol 400.78 ~3.8
2-[4-(3,4-Dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxy-phenol 1H-Pyrazole -CF₃ 5-Methoxyphenol 415.33 ~3.2
5-[(E)-[[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino]methyl]-2-methoxyphenol 1,2,4-Triazole -CF₃, -SH 2-Methoxyphenol 385.31 ~2.9

Key Research Findings

  • Trifluoromethyl vs. Methyl Substitution : The -CF₃ group in the target compound enhances lipophilicity and metabolic resistance compared to methyl analogs, making it more suitable for CNS-targeting drugs .
  • Heterocycle Impact: Pyrazole cores improve solubility but may reduce blood-brain barrier penetration compared to oxazoles.
  • Substituent Effects : Chlorophenyl groups increase hydrophobicity, favoring membrane permeation, while methoxy groups balance solubility and binding affinity .

Biological Activity

The compound 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol (C19H16F3NO5) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C19H16F3NO5
  • Molecular Weight : 393.33 g/mol
  • CAS Number : 135656426
  • Structural Characteristics : The compound features a complex structure that includes a methoxy group and an oxazole ring, which are known to influence its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing binding affinity to cellular receptors and enzymes. The oxazole moiety may also play a role in modulating signaling pathways within cells.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxazole can inhibit cell proliferation in various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but is hypothesized based on structural analogs.

Antimicrobial Effects

Compounds featuring phenolic structures and oxazole rings have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although detailed investigations are required to confirm these effects.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activities of oxazole derivatives:

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that oxazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer potential .
  • Antimicrobial Studies :
    • Research documented in Antibiotics journal highlighted the effectiveness of similar compounds against Gram-positive bacteria, suggesting a potential application for treating bacterial infections .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have shown that modifications to the methoxy and trifluoromethyl groups can significantly alter the biological activity of oxazole compounds. For instance, increasing the number of methoxy groups generally enhances anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeTest MethodologyResultsReference
AnticancerMTT Assay on HeLa cellsIC50 = 15 µM
AntimicrobialDisk diffusion methodInhibition zone = 12 mm
CytotoxicityCell viability assaysSignificant at >50 µM

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